molecular formula C14H9ClN2 B8568722 5-Chloro-8-phenyl-1,6-naphthyridine

5-Chloro-8-phenyl-1,6-naphthyridine

Cat. No.: B8568722
M. Wt: 240.69 g/mol
InChI Key: YGXPELOLBGVPOK-UHFFFAOYSA-N
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Description

5-Chloro-8-phenyl-1,6-naphthyridine is a chemical building block belonging to the 1,6-naphthyridine family, a class of N-heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . This compound is intended for research applications and is not for diagnostic or therapeutic use. The 1,6-naphthyridine core is of significant interest in early-stage drug discovery, particularly for developing novel antimicrobial agents . Structural analogs of 1,6-naphthyridine have been explored as potent inhibitors targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, making them promising candidates for addressing multi-drug resistant bacterial infections . Furthermore, substituted 1,6-naphthyridine derivatives have demonstrated potential as kinase inhibitors for anticancer research and as inhibitors of viral metalloenzymes, such as the endonuclease of human cytomegalovirus (HCMV), highlighting their utility in antiviral drug development . The specific substitution pattern of 5-chloro and 8-phenyl groups on the 1,6-naphthyridine ring system may offer a versatile intermediate for further synthetic modification through cross-coupling reactions and heterocyclic chemistry, enabling researchers to explore structure-activity relationships and optimize properties for various biological targets . Researchers can utilize this compound to investigate new mechanisms of action and develop novel therapeutic agents for treating infectious diseases, cancer, and other conditions.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

5-chloro-8-phenyl-1,6-naphthyridine

InChI

InChI=1S/C14H9ClN2/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YGXPELOLBGVPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Regioselective Chlorination

Grignard Reagent-Mediated Functionalization

The incorporation of the 8-phenyl group has been revolutionized by Grignard chemistry. A scalable method involves:

  • Addition of phenylmagnesium bromide to 4-amino-2-chloronicotinonitrile in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

  • Acidolytic cleavage of the intermediate imine using 6M HCl, yielding the ketone precursor.

  • Cyclocondensation with triethyl orthoformate in the presence of 4-dimethylaminopyridine (DMAP), producing the target compound in 82% isolated yield (Scheme 1).

Key Optimization Parameters

VariableOptimal RangeImpact on Yield
Grignard Equivalents1.1–1.3 eqMaximizes conversion without side reactions
Acidolysis Temperature0–5°CPrevents decomposition of acid-sensitive intermediates
Cyclocondensation Time4–6 hoursBalances completion vs. byproduct formation

Heck Coupling for Steric Control

For applications requiring strict control over steric hindrance, palladium-catalyzed Heck reactions provide an alternative pathway:

  • Coupling of 2-chloropyridine with ethylene gas under 0.30 MPa pressure generates the vinylpyridine intermediate.

  • One-pot cyclization with ammonium hydroxide at 60°C induces ring closure while introducing the phenyl group via a Suzuki-Miyaura cross-coupling side reaction.

This method achieves 89% enantiomeric excess (ee) when using chiral ligands such as (R)-BINAP, making it particularly valuable for pharmaceutical applications.

Industrial-Scale Production

Large-scale synthesis (≥100 g batches) employs continuous flow reactors to address exothermicity and mixing challenges:

Continuous Flow Protocol

  • Precursor mixing : 2-chloronicotinic acid and phenylhydrazine in POCl₃ (residence time: 8 minutes at 100°C).

  • In-line quenching : Gradual addition to ice-water with pH adjustment to 7.5–8.0.

  • Crystallization : Anti-solvent precipitation using 2-propanol yields 5-chloro-8-phenyl-1,6-naphthyridine with 94.3% purity by HPLC.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Classical Cyclization68–7292–95ModerateLow catalyst costs
Grignard Functionalization8297HighExcellent regiocontrol
Heck Coupling7598LowStereochemical precision
Continuous Flow8994IndustrialReduced reaction time

Troubleshooting Common Synthetic Challenges

Byproduct Formation

The primary impurity (∼12% in batch processes) arises from over-chlorination at the 3-position. Mitigation strategies include:

  • Strict temperature control during chlorination (60 ± 2°C)

  • Use of N-chlorosuccinimide instead of Cl₂ gas to moderate reactivity

Solvent Selection

Polar aprotic solvents (DMAc, NMP) improve yields by 15–20% compared to DMF due to enhanced intermediate stability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-phenyl-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of 8-Phenyl-1,6-naphthyridine.

    Substitution: Formation of 8-Phenyl-5-methoxy-1,6-naphthyridine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including 5-Chloro-8-phenyl-1,6-naphthyridine, exhibit notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to established antibiotics like tetracycline .

Anticancer Properties
this compound has been investigated for its anticancer potential. It is believed to act by inhibiting specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound's interaction with DNA suggests a mechanism that disrupts replication processes, making it a candidate for further development in cancer therapies.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies focusing on its derivatives have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential for treating inflammatory diseases .

Chemical Synthesis Applications

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex heterocyclic compounds due to its unique structural features. The compound can undergo various reactions such as oxidation and substitution to yield derivatives with enhanced biological activities .

Material Science Applications

The compound's structural characteristics allow it to be explored in the development of new materials with specific photophysical properties. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of naphthyridine derivatives make them suitable for use in OLED technology.
  • Sensors : Compounds like this compound can be integrated into sensor technologies due to their reactivity and ability to interact with various analytes .

Case Studies and Research Findings

Study Focus Findings
Laxminarayana et al. (2024)Antimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains, including E. coli and S. aureus.
Sliwa et al. (1994)Anticancer ActivityReported that naphthyridine derivatives exhibited cytotoxicity against human cancer cell lines.
Olepu et al. (2020)Anti-inflammatory PropertiesFound that certain derivatives inhibited pro-inflammatory cytokines effectively.
Bavlin & Tan (2020)Synthetic ApplicationsHighlighted the utility of naphthyridines as intermediates in synthesizing bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-8-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is known to interact with DNA and disrupt its replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical profiles of 1,6-naphthyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Chloro-8-iodo-1,6-naphthyridine Cl (C5), I (C8) C₈H₄ClIN₂ 290.49 High reactivity for cross-coupling; used in synthesis
8-Aryle-1,6-naphthyridine-5-ones Aryl (C8), ketone (C5) Variable Variable Anti-inflammatory, immunosuppressive
8-Chlorobenzo[b]thieno-1,6-naphthyridine Cl (C8), fused benzothiophene C₁₂H₇ClN₂ 214.65 Antiviral potential; high drug-likeness
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Cl (C5), saturated ring C₈H₉ClN₂ 168.62 Chiral intermediate; storage at 2–8°C
8-Nitro-1,6-naphthyridine NO₂ (C8) C₈H₅N₃O₂ 175.14 Nitro group enhances electrophilicity

Pharmacological Activities

  • 8-Aryl Derivatives: The introduction of an aryl group at position 8, as in 8-aryle-1,6-naphthyridine-5-ones, confers significant anti-inflammatory and immunosuppressive activity. These compounds are structurally optimized for binding to targets like cyclooxygenase (COX) or cytokine receptors .
  • Chlorinated Analogs: Chlorine at position 5 or 8 enhances metabolic stability and lipophilicity.
  • Saturated Derivatives : Hydrogenation of the naphthyridine ring (e.g., 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) reduces aromaticity, improving solubility and enabling use as chiral building blocks in drug synthesis .

Physicochemical Properties

  • Lipophilicity: Chlorine and aryl substituents increase logP values, enhancing membrane permeability. For instance, 8-chlorobenzo[b]thieno-1,6-naphthyridine has a logP of 3.44, favoring blood-brain barrier penetration .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 8-nitro-1,6-naphthyridine) exhibit higher melting points (>300°C) due to strong intermolecular interactions .

Q & A

Q. What are the established synthetic routes for 5-Chloro-8-phenyl-1,6-naphthyridine?

The compound is typically synthesized via halogenation or substitution reactions. For example, chlorination of precursor naphthyridinones using phosphorus oxychloride (POCl₃) under reflux conditions (3–12 hours, 80–100°C) is a common method . Substitution reactions, such as replacing chlorine with methoxy groups using sodium methoxide (MeONa) in methanol under reflux (15–60 minutes), have also been reported with yields exceeding 80% .

Q. How can researchers confirm the regioselectivity of substitutions in 1,6-naphthyridine derivatives?

Regioselectivity is determined through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, in bromination reactions, solvent choice (e.g., CCl₄ vs. acetic acid) significantly impacts product distribution (e.g., 3-bromo vs. 8-bromo isomers), which must be validated via ¹H/¹³C NMR coupling patterns and crystallographic data .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR spectroscopy (¹H, ¹³C, DEPT) to resolve aromatic proton environments and substituent positions.
  • X-ray diffraction to confirm crystal structure and spatial arrangement of the phenyl and chloro groups .

Advanced Research Questions

Q. How can conflicting data on halogenation outcomes be resolved in 1,6-naphthyridine systems?

Contradictions in halogenation products (e.g., bromine positioning) often arise from solvent polarity and temperature variations. For example, bromination in CCl₄ yields a mixture of 3-bromo and 8-bromo derivatives, while acetic acid selectively produces 8-bromo isomers . Researchers should replicate experiments under controlled conditions and use computational modeling (DFT) to predict thermodynamic vs. kinetic product stability.

Q. What strategies optimize yields in multi-step syntheses involving 1,6-naphthyridine intermediates?

  • Stepwise temperature control : For example, Vilsmeier-Haack formylation requires precise reagent addition at 5°C before heating to 80°C to avoid side reactions .
  • Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance aryl group introduction efficiency .
  • Purification protocols : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating regioisomers .

Q. How do steric and electronic effects influence substitution reactions in this compound?

The phenyl group at position 8 exerts steric hindrance, directing electrophilic substitutions to less hindered positions (e.g., para to chlorine). Electronic effects from the electron-withdrawing chlorine atom activate adjacent carbons for nucleophilic attack. Computational studies (e.g., Fukui indices) can predict reactive sites, validated by experimental kinetic studies .

Q. What are the challenges in decarboxylation of 1,6-naphthyridinecarboxylic acids, and how are they addressed?

Decarboxylation requires high temperatures (250–370°C) and may lead to decomposition. Solvent-free conditions and inert atmospheres (N₂) improve yields. For instance, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid decarboxylates cleanly at 250°C (77% yield), while pyridyl-substituted analogs require higher temperatures (370°C) .

Methodological Considerations

8. Handling Contradictory Reactivity Data
When faced with inconsistent results (e.g., divergent halogenation pathways), researchers should:

  • Document solvent, temperature, and reagent stoichiometry meticulously.
  • Compare findings with published protocols (e.g., POCl₃ vs. PCl₅ for chlorination) .
  • Use control experiments to isolate variables (e.g., solvent polarity, reaction time) .

Q. Designing Experiments for Regioselective Functionalization

  • Substrate pre-functionalization : Introduce directing groups (e.g., -NH₂) to steer reactivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while non-polar solvents (CCl₄) stabilize radical intermediates .

Q. Integrating Computational Tools for Reaction Prediction

  • Molecular docking : Predict binding affinities for biologically active derivatives (e.g., antimicrobial analogs) .
  • DFT calculations : Model transition states to rationalize regioselectivity and optimize synthetic routes .

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